1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be analyzed .Scientific Research Applications
Azaindoles in Kinase Inhibition
Azaindoles, including 7-azaindoles, are pivotal in the design of kinase inhibitors due to their structural mimicry of the ATP molecule. This property enables azaindoles to act as competitive inhibitors at ATP-binding sites, making them valuable in the development of anticancer agents. The azaindole framework is extensively studied for its potential in drug discovery, with modifications leading to increased potency and selectivity against a wide range of kinases. This suggests that derivatives such as "1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole" could have applications in therapeutic research, particularly in the design of novel kinase inhibitors with potential anticancer properties (Mérour et al., 2014).
Sulphonamides in Drug Development
Sulphonamides form a critical component in the synthesis of various drug molecules due to their ability to inhibit carbonic anhydrases and other enzymes. They are integral in the development of diuretics, carbonic anhydrase inhibitors, and other therapeutic agents. The incorporation of sulphonyl groups, as seen in "this compound," could imply potential applications in the development of new drugs with improved specificity and efficacy, especially in conditions requiring enzyme inhibition (Carta et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O2S/c15-13-8-12-10(9-16)6-7-17-14(12)18(13)21(19,20)11-4-2-1-3-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESXJOPVMAACAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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